(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865599
InChI: InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15865599

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name [6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]-phenylmethanone
Standard InChI InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3
Standard InChI Key PJFVXRAOUDTOEE-UHFFFAOYSA-N
Canonical SMILES CCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C

Introduction

Chemical Structure and Molecular Characteristics

The compound features a pyridine ring substituted at the 3-position with a phenyl ketone group and at the 6-position with an ethyl(methyl)amino group. The 2-methyl substituent on the pyridine ring introduces steric effects that may influence its conformational stability and intermolecular interactions.

Structural Analysis

Key structural attributes include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties.

  • Phenyl Ketone: A benzophenone-like moiety that enhances lipophilicity and potential π-π stacking interactions.

  • Ethyl(methyl)amino Group: A tertiary amine substituent that introduces basicity and hydrogen-bonding capabilities.

The molecular structure is stabilized by intramolecular interactions, including van der Waals forces and possible resonance between the ketone and pyridine groups .

Physicochemical Properties

Data from experimental studies are sparse, but theoretical and analog-based predictions provide preliminary insights:

PropertyValueSource
Molecular FormulaC16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight254.33 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents

The absence of experimental data on melting/boiling points and solubility underscores the need for further characterization.

Synthetic Pathways and Challenges

While no direct synthesis protocols for this compound are documented in the provided sources, analogous pyridine derivatives suggest feasible routes:

Condensation Reactions

Compounds such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones are synthesized via Knoevenagel condensations between aldehydes and active methylene groups. A similar approach could involve reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with ethyl(methyl)amine, followed by ketone formation.

Amination Strategies

The ethyl(methyl)amino group may be introduced via nucleophilic substitution or reductive amination. For example, patents describing the synthesis of 1-(4-methoxyphenyl)ethylamine highlight the use of chiral auxiliaries and catalysts, which could be adapted for stereoselective amination in this context.

Research Gaps and Future Directions

Current limitations in understanding this compound include:

  • Synthetic Reproducibility: Lack of documented protocols for large-scale production.

  • Biological Profiling: Absence of toxicity, pharmacokinetic, or target-binding studies.

  • Material Properties: Unexplored potential in polymer chemistry or optoelectronics.

Future studies should prioritize:

  • Developing efficient synthetic routes with chiral resolution.

  • Screening for bioactivity against bacterial/fungal strains.

  • Computational modeling to predict reactivity and binding affinities.

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